molecular formula C6H9N3 B117360 3-(Aminomethyl)pyridin-2-amine CAS No. 144288-48-2

3-(Aminomethyl)pyridin-2-amine

Cat. No. B117360
M. Wt: 123.16 g/mol
InChI Key: MSEQBCDSEVCGDC-UHFFFAOYSA-N
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Description

“3-(Aminomethyl)pyridin-2-amine” is also known as “3-Picolylamine” or “3-Pyridinemethanamine”. It is a clear liquid that is colorless to slightly yellow . It is used in organic synthesis and drug synthesis .


Synthesis Analysis

The synthesis of “3-(Aminomethyl)pyridin-2-amine” derivatives has been reported in the literature. For instance, novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Physical And Chemical Properties Analysis

“3-(Aminomethyl)pyridin-2-amine” has a melting point of -21 °C and a boiling point of 73-74 °C at 1 mm Hg. Its density is 1.062 g/mL at 25 °C, and its refractive index is 1.551 at 20 °C. It is soluble in Chloroform, Ethyl Acetate, and Methanol .

Scientific Research Applications

Chemical Synthesis and Modifications

The compound 3-(aminomethyl)pyridin-2-amine is involved in various chemical synthesis processes. Schmid et al. (2006) described a convenient two-step synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, highlighting its potential in medicinal chemistry due to its three-dimensional molecular scaffold, suitable for adapting to biological target sites (Schmid, Schühle, & Austel, 2006). Tang, Xiao, and Wang (2017) developed a C3-selective formal C-H activation of pyridine, leading to a rapid synthesis of 3-(aminomethyl)pyridine, showcasing a traceless umpolung approach for chemical transformations (Tang, Xiao, & Wang, 2017).

Coordination Chemistry and Catalysis

In coordination chemistry, 3-(aminomethyl)pyridin-2-amine derivatives show a propensity to form complex structures. Carson, Feazell, and Klausmeyer (2007) reported the formation of a two-dimensional coordination polymer with the title compound, revealing its potential in the development of advanced materials with specific properties (Carson, Feazell, & Klausmeyer, 2007). Sadimenko (2011) highlighted the use of organometallic compounds with aminopyridine derivatives in catalysis and coordination chemistry, indicating the compound's role in forming bis- and poly-chelates with metals (Sadimenko, 2011).

Safety And Hazards

“3-(Aminomethyl)pyridin-2-amine” is considered hazardous. It can cause severe skin burns and eye damage. It is harmful if swallowed or in contact with skin .

Future Directions

There is ongoing research into the synthesis of novel derivatives of “3-(Aminomethyl)pyridin-2-amine” and their potential applications. For example, new pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using magnesium oxide nanoparticles, and these compounds have shown promising antitrypanosomal and antiplasmodial activities .

properties

IUPAC Name

3-(aminomethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-4-5-2-1-3-9-6(5)8/h1-3H,4,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEQBCDSEVCGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60493898
Record name 3-(Aminomethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)pyridin-2-amine

CAS RN

144288-48-2
Record name 3-(Aminomethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MH Geesi, O Ouerghi, A Elsanousi… - Polycyclic Aromatic …, 2021 - Taylor & Francis
In this study, ultrasonic synthesize of Cu-doped TiO 2 nanoparticles were developed as heterogeneous nanocatalysts targeting the ultrasonic synthesis of substituted-pyridopyrimidines, …
Number of citations: 15 www.tandfonline.com
MM Hammouda, MM Rashed, KM Elattar… - RSC advances, 2023 - pubs.rsc.org
Nano-catalysts are of special character for the synthesis of organic molecules with high efficiency, and exceptional physicochemical properties. The objective of this study was to present …
Number of citations: 4 pubs.rsc.org
LA Aronica, G Albano - Catalysts, 2022 - mdpi.com
Nitrogen-containing heterocycles are important scaffolds for a large number of compounds with biological, pharmaceutical, industrial and optoelectronic applications. A wide range of …
Number of citations: 12 www.mdpi.com
S Saranya, S Radhika… - Journal of …, 2021 - Wiley Online Library
The synthesis of heterocyclic compounds has been a hot topic for several decades. Synthetic organic chemists are always in search of new methodologies which are greener for the …
Number of citations: 12 onlinelibrary.wiley.com

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